molecular formula C13H10ClN3O2S B3019164 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 861210-68-6

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one

Cat. No.: B3019164
CAS No.: 861210-68-6
M. Wt: 307.75
InChI Key: XUDRJCIFBQENRR-UHFFFAOYSA-N
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Description

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a useful research compound. Its molecular formula is C13H10ClN3O2S and its molecular weight is 307.75. The purity is usually 95%.
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Future Directions

Thiazoles and their derivatives continue to be an area of interest due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Mechanism of Action

Target of Action

For instance, some thiazole derivatives have been found to interact with nicotinic acetylcholine receptor sites , which play a crucial role in the transmission of nerve impulses.

Mode of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific targets that the compound interacts with.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

For instance, some thiazole derivatives are metabolized slowly, resulting in a long period of bioavailability . Additionally, thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its specific targets and its influence on various biochemical pathways.

Action Environment

It’s worth noting that the efficacy of thiazole derivatives can be influenced by various factors, including the solubility of the compound, the presence of other compounds, and the specific physiological conditions of the organism .

Biochemical Analysis

Biochemical Properties

The thiazole ring in 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of This compound Given the biological activities associated with thiazole derivatives , it is possible that this compound could influence cell function, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of This compound It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving This compound are not well-characterized. Thiamethoxam, a compound with a similar thiazole structure, is known to be involved in certain metabolic pathways .

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-8-16-17(7-9-6-15-13(14)20-9)12(18)10-4-2-3-5-11(10)19-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDRJCIFBQENRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C2O1)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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